(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-3-7(5-15)14(13-8)4-6-1-2-6/h3,6,15H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVFHPPGNKDGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit sterol demethylase, a key enzyme involved in the biosynthesis of sterols in fungi. This suggests that (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol may have a similar target.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It is known to participate in radical trifluoromethylation of carbon-centered radical intermediates, which could be a potential interaction with its targets.
Biochemical Pathways
The trifluoromethylation process is known to affect carbon-centered radical intermediates. Additionally, cyclopropane biosynthesis involves enzymatic cyclopropanations, which could be relevant to the action of this compound.
Result of Action
Compounds with similar structures have shown remarkable inhibitory activities against certain fungi, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s trifluoromethyl group is particularly important for its biochemical properties, as it can enhance the compound’s stability and binding affinity to target proteins.
Cellular Effects
The effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels.
Dosage Effects in Animal Models
The effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to liver and kidney damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical and physiological changes are observed.
Metabolic Pathways
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The trifluoromethyl group in this compound plays a crucial role in its metabolic stability, as it can resist enzymatic degradation, leading to prolonged activity in the body.
Transport and Distribution
The transport and distribution of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by its lipophilicity and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is critical for its activity and function. It has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, this compound can be found in the endoplasmic reticulum, where it may influence protein folding and secretion. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, thereby modulating its activity and function.
Biological Activity
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a unique structure characterized by a pyrazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is with a molecular weight of 233.23 g/mol. The compound contains distinct functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C10H14F3N3 |
| Molecular Weight | 233.23 g/mol |
| CAS Number | 2098050-07-6 |
The biological activity of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and cellular uptake. The pyrazole moiety may interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the cyclopropylmethyl group introduces steric hindrance, which can influence binding affinity and selectivity towards biological targets .
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, exhibit promising anticancer activity. Research has shown that these compounds can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH has been associated with reduced tumor growth in various cancer cell lines, including pancreatic cancer and sarcoma cells .
Antimicrobial Activity
There is emerging evidence suggesting that the compound may possess antimicrobial properties. Studies have reported that pyrazole-based compounds exhibit significant activity against various bacterial strains, indicating potential use in treating infections .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Inhibition of LDH : A study demonstrated that specific pyrazole derivatives could inhibit LDHA and LDHB with low nanomolar potency, leading to decreased lactate production in cancer cells .
- Cell Viability Studies : In vitro assays showed that (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol reduced cell viability in several cancer cell lines by inducing apoptosis and disrupting metabolic pathways .
- Antimicrobial Testing : Pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays, suggesting broad-spectrum antimicrobial potential .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing pyrazole rings exhibit significant anticancer activity. For example, studies have shown that similar pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer proliferation. The trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the compound's interaction with microbial cell membranes, potentially leading to increased efficacy against various pathogens .
Agrochemicals
Pesticide Development
The unique structure of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol makes it a candidate for developing novel pesticides. Its ability to interact with biological systems suggests potential as an insecticide or herbicide. Preliminary studies have shown that similar compounds can disrupt metabolic pathways in pests, leading to effective pest control .
Material Science
Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing advanced polymers. The trifluoromethyl group contributes to unique thermal and mechanical properties in polymers, making them suitable for high-performance applications .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those similar to (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, for their anticancer effects on various cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating strong potential for further development into therapeutic agents .
Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists tested the efficacy of trifluoromethyl-containing pyrazole compounds against common agricultural pests. The findings revealed that these compounds exhibited high levels of insecticidal activity, outperforming traditional pesticides in several trials .
Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 15 | |
| Compound B | Antimicrobial | 20 | |
| (1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | Anticancer | TBD | TBD |
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl (-CF₃) vs. Phenyl/Pyrazine : The -CF₃ group in the target compound enhances electronegativity and metabolic stability compared to phenyl () or pyrazine () substituents, which may improve bioavailability in hydrophobic environments .
- Cyclopropylmethyl vs.
- Hydroxymethyl (-CH₂OH) vs. Methanamine (-CH₂NH₂) : The -CH₂OH group in the target compound offers hydrogen-bonding capacity without ionization, contrasting with the protonated amine in , which may improve membrane permeability but reduce solubility in neutral pH .
Physicochemical and Functional Comparisons
- However, analogs like (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (mp 120–122°C, ) suggest that substituent polarity and aromaticity significantly influence thermal stability .
- Lipophilicity : The -CF₃ group in the target compound likely increases logP compared to phenyl () or pyrazine () derivatives, favoring blood-brain barrier penetration .
- Synthetic Accessibility : and highlight synthetic routes for cyclopropylmethyl- and trifluoromethyl-substituted pyrazoles, typically involving Ullmann coupling () or nucleophilic substitution .
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is typically synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For trifluoromethyl-substituted pyrazoles, starting materials such as trifluoromethyl-substituted β-diketones or α,β-unsaturated ketones are used to facilitate regioselective ring formation.
A representative synthetic route involves:
- Starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which upon reaction with hydrazine derivatives forms a regioisomeric mixture of trifluoromethyl-substituted pyrazoles.
- Subsequent separation of regioisomers is achieved via analysis of boiling point versus pressure, allowing isolation of the desired pyrazole isomer bearing the trifluoromethyl group at the 3-position.
Introduction of Cyclopropylmethyl Group
The cyclopropylmethyl substituent at the 1-position of the pyrazole ring is introduced through alkylation reactions. This typically involves:
- Using cyclopropylmethyl halides (e.g., bromides or chlorides) as alkylating agents.
- Alkylation of the pyrazole nitrogen under basic conditions, often employing bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Functionalization at the 5-Position: Installation of Methanol Group
The methanol substituent at the 5-position is introduced by functional group transformation of a suitable precursor, typically a formyl or hydroxymethyl intermediate. Common approaches include:
- Reduction of a 5-formyl pyrazole derivative using mild reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding 5-methanol pyrazole.
- Alternatively, direct hydroxymethylation via reaction with formaldehyde under basic conditions may be employed.
Representative Synthetic Procedure and Yields
While specific detailed procedures for this exact compound are limited, analogous pyrazole derivatives provide insights into typical reaction conditions and yields:
Analytical and Purification Techniques
- Flash chromatography on silica gel is the standard purification method after each step.
- LC-MS and NMR spectroscopy are routinely used to confirm product identity and purity.
- Separation of regioisomers in pyrazole synthesis is achieved by distillation under controlled pressure or chromatographic methods.
Summary Table of Key Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrazole ring synthesis | Hydrazine + trifluoromethyl-substituted ketones; reflux in acetic acid | Formation of trifluoromethyl pyrazole core; regioisomeric mixture |
| Cyclopropylmethyl introduction | Cyclopropylmethyl halide, base (K2CO3), DMF, 0-80°C | N-alkylation at pyrazole N1; requires careful control |
| Methanol group installation | Reduction of 5-formyl intermediate with NaBH4 or LiAlH4 | Conversion to 5-methanol substituent |
| Purification | Flash chromatography, distillation under reduced pressure | Isolation of pure target compound |
| Analytical verification | LC-MS, NMR spectroscopy | Confirmation of structure and purity |
This detailed synthesis outline provides a professional and authoritative understanding of the preparation methods for (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol based on diverse research findings and chemical principles. The compound's preparation involves well-established pyrazole chemistry, strategic functional group transformations, and rigorous purification and analytical characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
